

Application of Tetrahydroindazoles in the Development of Anticancer Agents: Application Notes and Protocols

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Compound of Interest

Compound Name: 4,5,6,7-tetrahydro-1*H*-indazol-5-amine

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Introduction

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its unique three-dimensional structure allows for versatile interactions with various biological targets, leading to the discovery of potent and selective inhibitors of key proteins involved in cancer progression. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of tetrahydroindazole-based anticancer drugs, with a focus on their activity as inhibitors of Dihydroorotate Dehydrogenase (DHODH), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinases.

I. Tetrahydroindazoles as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Application Notes:

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells, including cancer cells.^{[1][2]} Inhibition of DHODH depletes the cellular pyrimidine pool, leading to cell cycle arrest

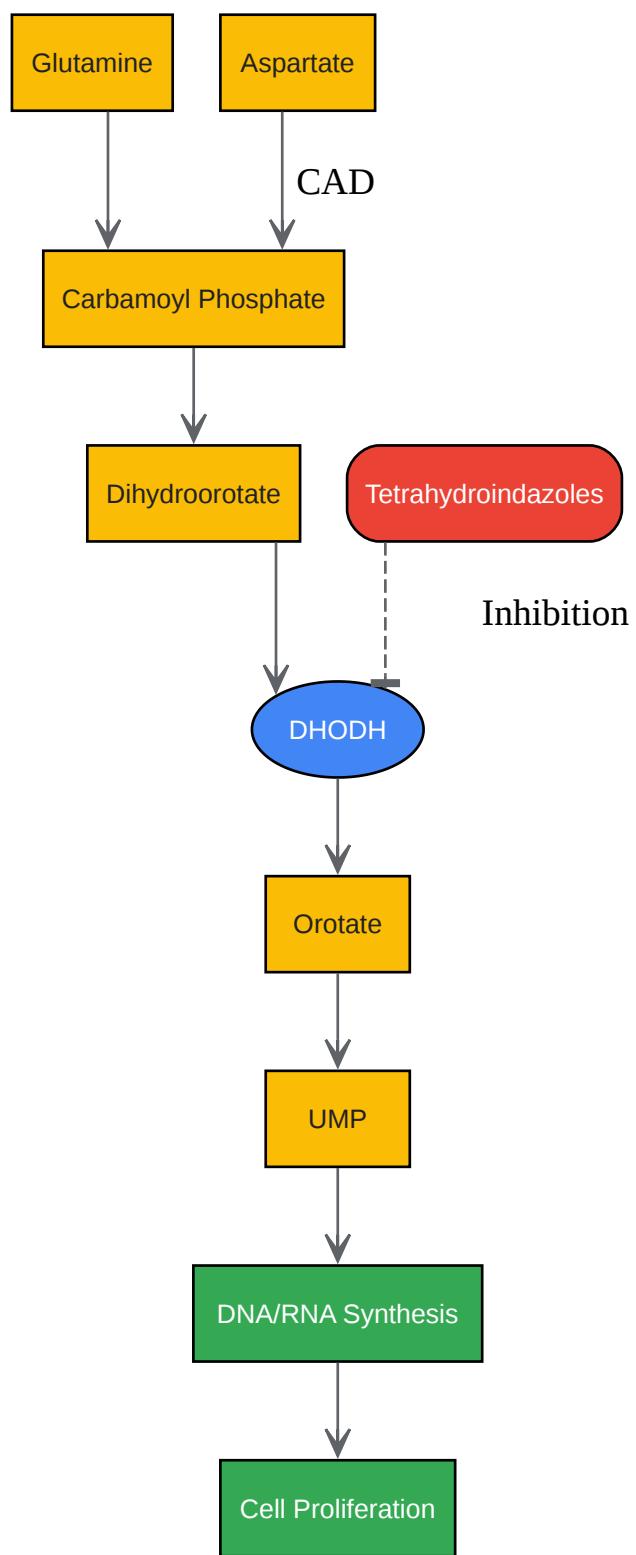
and apoptosis. Tetrahydroindazole-based compounds, such as the HZ-series, have been identified as potent inhibitors of DHODH.[\[2\]](#)[\[3\]](#) Compound 51, a notable example, exhibits high potency in enzymatic assays and inhibits cancer cell growth while demonstrating favorable metabolic stability, marking it as a promising candidate for further preclinical development.[\[2\]](#)[\[3\]](#) The mechanism of action for these inhibitors can be confirmed in cell-based assays by rescuing the antiproliferative effect with the addition of exogenous uridine.[\[3\]](#)

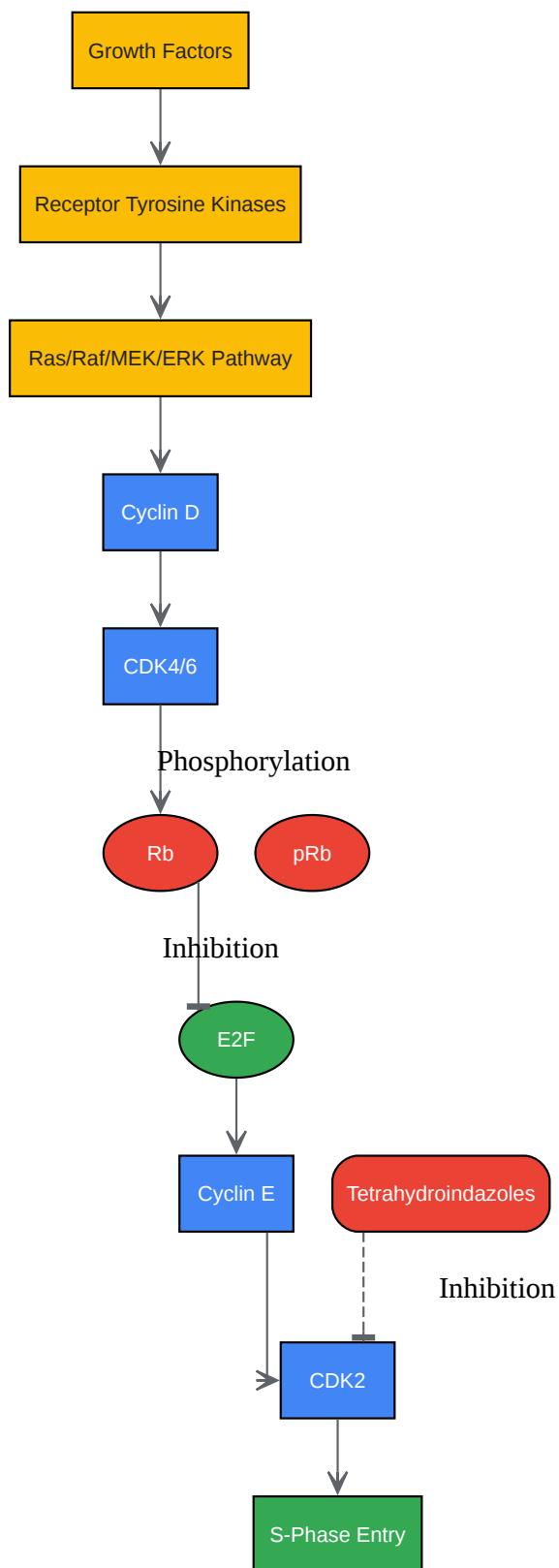
Quantitative Data:

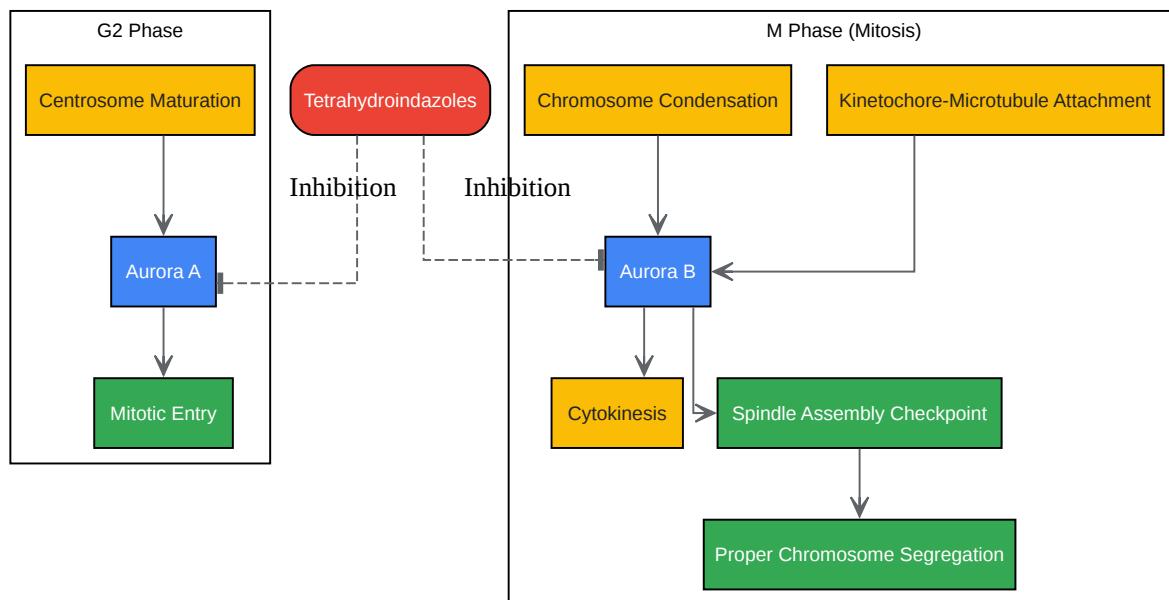
The following table summarizes the in vitro efficacy of representative tetrahydroindazole-based DHODH inhibitors.

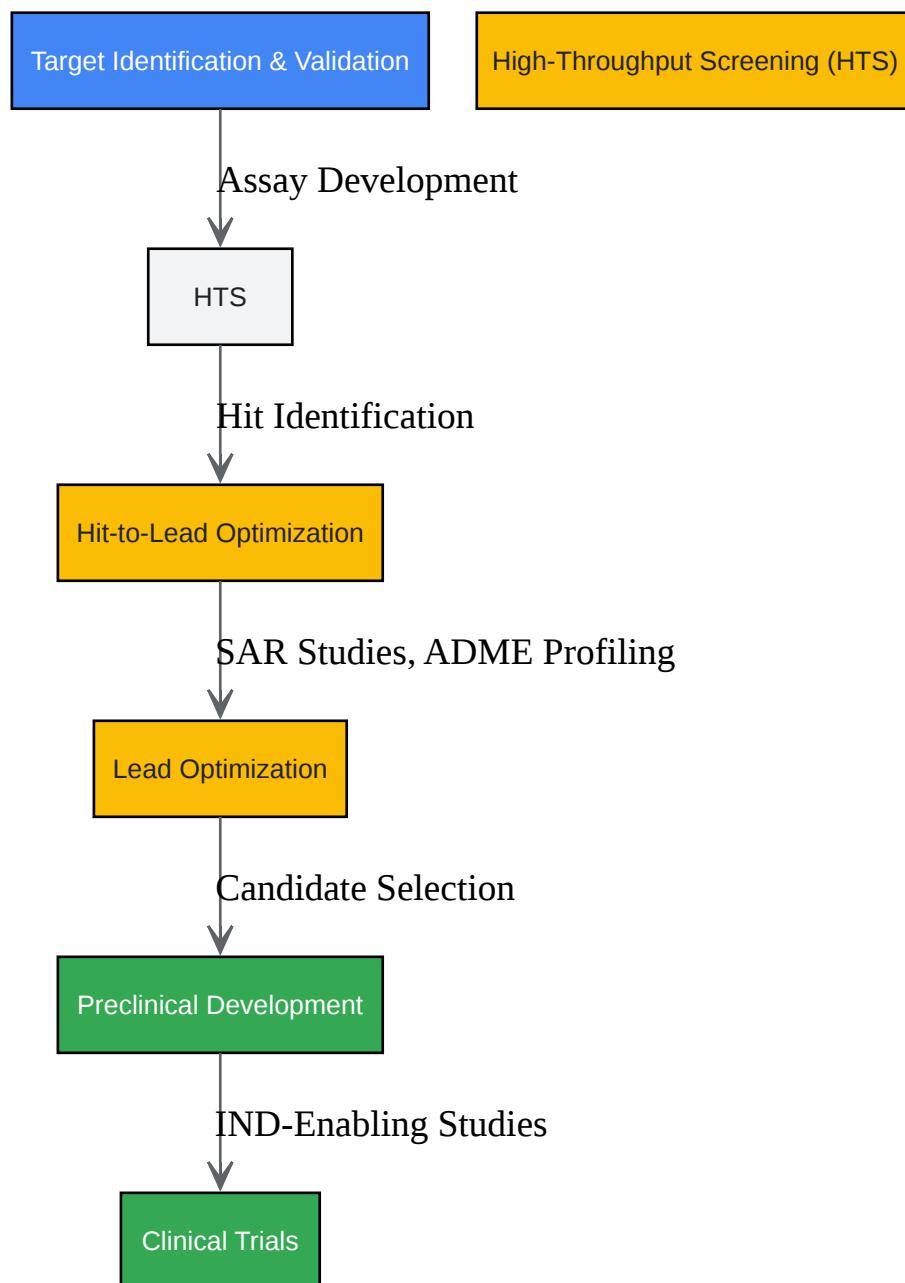
Compound	Target	IC50 (nM)	Cell Line	Cell Growth	
				Inhibition	Reference
(R)-HZ00	DHODH	1000	ARN8 Melanoma	-	[4]
(S)-HZ00	DHODH	9500	ARN8 Melanoma	>10000	[4]
HZ05	DHODH	20 (racemic)	ARN8 Melanoma	Potent	[4]
Compound 28	DHODH	55	-	-	[3]
Compound 29	DHODH	34	-	-	[3]
Compound 51	DHODH	<20	ARN8 Melanoma	Potent	[3]
Brequinar	DHODH	-	ARN8 Melanoma	-	[3]

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